4-Nitrotoluene
Overview
Description
4-Nitrotoluene, also known as para-nitrotoluene, is an organic compound with the formula CH3C6H4NO2. It is a pale yellow solid and is one of three isomers of nitrotoluene . It is used in the synthesis of drugs, pesticides, and dyes .
Synthesis Analysis
4-Nitrotoluene is prepared by the nitration of toluene, commonly using titanium (IV) nitrate . It undergoes reactions typical for nitrobenzene derivatives. For example, hydrogenation gives p-toluidine . The electrochemical bromination of 4-Nitrotoluene is found to be quite facile .Molecular Structure Analysis
The molecular structure of 4-Nitrotoluene has been studied using various techniques such as FTIR and FTRaman experimental spectra . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
4-Nitrotoluene undergoes various chemical reactions. Oxidation of the methyl substituent of 4-nitrotoluene has been extensively investigated . Depending on the conditions, oxidation yields 4-nitrobenzaldehyde diacetate, 4-nitrobenzenoic acid, and 4,4’-dinitrobibenzyl . Treatment of 4-nitrotoluene with bromine gives the 4-nitrobenzyl bromide .Physical And Chemical Properties Analysis
4-Nitrotoluene has a density of 1.2±0.1 g/cm3, a boiling point of 238.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a flash point of 106.1±0.0 °C . The molar refractivity is 37.6±0.3 cm3 .Scientific Research Applications
Environmental Impact and Biodegradation
- Biodegradation Optimization : Rhodococcus pyridinivorans NT2 can enhance the biodegradation of 4-Nitrotoluene (4-NT), commonly used in chemical manufacturing. Optimizing conditions such as temperature and inoculum size can significantly improve degradation efficiency, reducing environmental hazards (KunduDebasree, HazraChinmay, ChaudhariAmbalal, 2016).
Detection and Analysis Techniques
- Selective and Sensitive Detection : Pyrenyl-functionalized polysiloxanes have shown high selectivity and sensitivity for detecting 4-NT. This advancement aids in addressing ecological problems and health issues caused by 4-NT’s toxicity and carcinogenic properties (Zhiming Gou, Xiaomei Zhang, Yujing Zuo, Minggang Tian, Baoli Dong, Weiying Lin, 2019).
Chemical Processing and Synthesis
- Oxidation Processes : A study highlighted the use of a phase transfer agent in the electrochemical process for oxidizing 4-nitrotoluene into 4-nitrobenzoic acid, showing potential in chemical synthesis and processing (F. Lapicque, A. Storck, 1985).
- Catalytic Applications : Hafnium(IV) and zirconium(IV) triflates were identified as effective recyclable catalysts for the nitration of o-nitrotoluene, demonstrating their potential in green chemistry and sustainable processes (F. J. Waller, A. Barrett, D. C. Braddock, D. Ramprasad, 1998).
Spectroscopic Studies and Molecular Analysis
- Spectroscopic Insights : FTIR and FTRaman spectroscopy, combined with ab initio HF and DFT analysis, provided detailed insights into the molecular structure and vibrational spectra of 4-nitrotoluene. This study aids in understanding its physical and chemical properties at the molecular level (S. Ramalingam, S. Periandy, M. Govindarajan, S. Mohan, 2010).
Toxicology and Environmental Health
- Toxicological Effects on Liver Function : An integrated systems biology approach revealed that nitrotoluenes, including 4-NT, affect liver function and can cause anemia, hypercholesterolemia, and testicular atrophy. This study underscores the importance of understanding the environmental and health impacts of chemical pollutants (Youping Deng, S. Meyer, Xin Guan, B. L. Escalon, Junmei Ai, Mitchell S. Wilbanks, R. Welti, N. Garcia-Reyero, E. Perkins, 2011).
Safety and Decomposition
- Decomposition Analysis : Advanced Reactive System Screening Tool (ARSST) was used to study the thermal decomposition of 2-nitrotoluene, a related compound, to better understand the mechanisms leading to explosions, highlighting safety concerns in industrial applications (Wen Zhu, M. Papadaki, Zhe Han, Chad V. Mashuga, 2017).
Theoretical and Computational Chemistry
- Computational Chemistry Approaches : The study on 4-nitrotoluene’s oxidation pathways by permanganate anion provided insights into the discrepancies between theoretical models and experimental results, emphasizing the complexity of chemical reactions involving nitrotoluene derivatives (Kamila Klajman, Grzegorz Ciepielowski, R. Kamiński, Paweł Adamczyk, P. Paneth, 2017).
Electrochemical Applications
- Electrochemical Detection : Zinc cobaltate nanoflakes were synthesized for the electrochemical determination of 4-NT, demonstrating its potential as a sensitive electrocatalyst for environmental monitoring and pollution control (Alagumalai Krishnapandi, Electroanalysis, 2019).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2, Array | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
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Record name | p-NITROTOLUENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023792 | |
Record name | 4-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals., Crystalline solid with a weak, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline solid with a weak, aromatic odor. | |
Record name | P-NITROTOLUENE | |
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Record name | p-NITROTOLUENE | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
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Boiling Point |
460.9 °F at 760 mmHg (NTP, 1992), 238.3 °C, Boiling point: 105 °C at 9 mm Hg, 238 °C, 460 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
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Record name | p-NITROTOLUENE | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
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Flash Point |
223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 103 °C c.c., 223 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
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Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in alcohol, benzene, ether, chloroform, acetone, Soluble in ethanol; very soluble in ethyl ether, acetone, benzene, carbon tetrachloride, chloroform, pyridine, toluene, carbon disulfide., In water, 442 mg/L at 30 °C, In water, 361 mg/L at 25 °C, In water, 242 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.035, 0.04% | |
Record name | P-NITROTOLUENE | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.286 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1038 at 75 deg/4 °C, 1.29 g/cm³, 1.12 | |
Record name | P-NITROTOLUENE | |
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Record name | 4-NITROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.72 | |
Record name | P-NITROTOLUENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
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Vapor Pressure |
1 mmHg at 128.7 °F (NTP, 1992), 0.01 [mmHg], VP: 1.3 mm Hg at 65 °C, 0.0157 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.016, 0.1 mmHg | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Nitrotoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Product Name |
4-Nitrotoluene | |
Color/Form |
Yellowish crystals, Colorless rhombic needles, Orthorhombic crystals from alcohol and ether, Crystalline solid | |
CAS RN |
99-99-0 | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Nitrotoluene | |
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Record name | 4-NITROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88IMG14EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Toluene, p-nitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/XT32BC48.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
130.1 °F (NTP, 1992), 51.7 °C, 53-54 °C, 126 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.